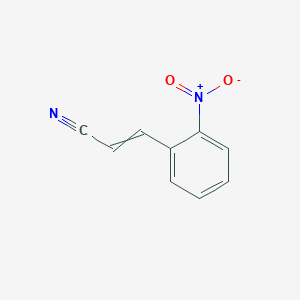![molecular formula C12H16N2O4 B8658135 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid](/img/structure/B8658135.png)
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylalanine derivatives. The process may involve protection and deprotection steps to ensure the selective reaction of functional groups. Typical reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-throughput screening allows for the rapid identification of optimal reaction conditions.
化学反应分析
Types of Reactions
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that alter its structure and function. The pathways involved may include amino acid metabolism and signal transduction processes.
相似化合物的比较
Similar Compounds
2-Amino-3-carboxymuconic semialdehyde: Another amino acid derivative with similar functional groups.
2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid: Shares structural similarities but differs in its sulfur-containing side chain.
Uniqueness
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various scientific disciplines.
属性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-9(11(15)16)5-7-2-1-3-8(4-7)6-10(14)12(17)18/h1-4,9-10H,5-6,13-14H2,(H,15,16)(H,17,18) |
InChI 键 |
DZCMRCRDZVWADN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CC(C(=O)O)N)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)
![3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE](/img/structure/B8658090.png)



![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)



![1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene](/img/structure/B8658146.png)



